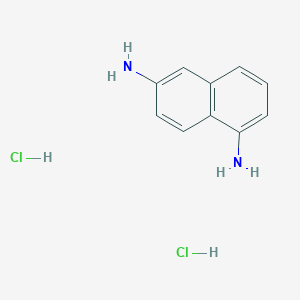

Naphthalene-1,6-diamine dihydrochloride

Description

Foundational Significance of Naphthalene-Based Diamines in Organic Chemistry

Naphthalene-based diamines are a critical class of organic compounds that serve as versatile building blocks in synthesis. Their bifunctionality, stemming from the two amino groups attached to the naphthalene (B1677914) core, allows them to act as monomers in polymerization reactions and as key intermediates in the construction of complex organic molecules. The position of the amino groups on the naphthalene rings—such as 1,5-, 1,8-, or the titular 1,6-isomers—plays a crucial role in determining the geometry, symmetry, and ultimate properties of the resulting materials. mdpi.com

Historically, these compounds have been instrumental in the development of azo dyes, where the amine groups can be diazotized and coupled to form extended chromophoric systems. In modern polymer chemistry, naphthalene diamines are reacted with dianhydrides or diisocyanates to produce high-performance polyimides and polyurethanes, respectively. researchgate.net These polymers are often prized for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in electronics and aerospace engineering. nih.gov The rigid naphthalene unit, when incorporated into a polymer backbone, imparts a high glass transition temperature and enhances molecular chain regularity. nih.gov

Contextualization within Aromatic Amine Chemistry and Conjugated Systems

Naphthalene-1,6-diamine dihydrochloride (B599025) is classified as an aromatic amine, a family of compounds where a nitrogen atom is directly bonded to an aromatic ring. ncert.nic.in In these systems, the lone pair of electrons on the nitrogen atom can delocalize into the π-electron system of the aromatic ring. ncert.nic.in This interaction has profound effects on the molecule's reactivity and electronic properties; it decreases the basicity of the amine compared to its aliphatic counterparts but increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.

The naphthalene core itself is a quintessential example of a polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This structure creates an extended π-conjugated system, which is fundamental to the electronic and photophysical properties of its derivatives. mdpi.com Conjugated systems allow for the delocalization of electrons across multiple atoms, which typically leads to absorption of light in the ultraviolet or visible regions of the spectrum. rsc.org By modifying the naphthalene core or the amino substituents, researchers can tune these properties, leading to the development of materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and chemical sensors. rsc.orgacs.org The specific arrangement of the diamines in the 1,6-positions dictates the directional nature of this conjugation, influencing intramolecular charge transfer and other key electronic behaviors. rsc.org

Contemporary Research Trajectories and Scholarly Significance of Naphthalene-1,6-diamine Dihydrochloride

The scholarly significance of Naphthalene-1,6-diamine and its dihydrochloride salt is evident in its application as a scaffold in diverse and cutting-edge research fields. The unique 1,6-substitution pattern provides a distinct molecular geometry that is being exploited for the creation of novel functional materials and bioactive compounds.

One major research trajectory involves the use of naphthalene diamine isomers in the development of advanced materials such as low-dimensional hybrid perovskites. rsc.org Studies have shown that the choice of isomer, for instance, 1,5-diaminonaphthalene versus 2,6-diaminonaphthalene, can direct the formation of different perovskite structures (2D vs. 1D), which in turn dictates their optoelectronic properties. rsc.org This highlights the critical role of isomeric purity and specific substitution patterns, placing the 1,6-isomer as a valuable candidate for creating materials with unique and potentially advantageous structural and electronic characteristics.

In medicinal chemistry, the 1,6-substituted naphthalene core has been identified as a promising framework for the design of selective enzyme inhibitors. Research has demonstrated that derivatives based on this scaffold can act as potent and selective inhibitors of human cytomegalovirus (HCMV) protease, a key target for antiviral therapies. nih.gov The optimization of substituents on the 1,6-naphthalene template has led to compounds with significant biological activity, underscoring the relevance of this specific isomer in drug discovery. nih.gov Furthermore, naphthalene-based structures are frequently investigated for their interactions with DNA, with some derivatives showing potential as anticancer agents. nih.gov

Overview of Research Methodologies Applicable to Naphthalene-1,6-diamine Systems

The synthesis and characterization of this compound and its derivatives employ a range of standard and advanced chemical methodologies.

Synthesis: The preparation of naphthalene diamines typically begins with the corresponding dinitronaphthalene, which is then reduced to the diamine. The synthesis of specific isomers often involves multi-step procedures, including regioselective nitration of naphthalene derivatives. acs.org Further functionalization of the diamine can be achieved through various reactions. For instance, condensation reactions with aldehydes or ketones yield Schiff bases, which are themselves useful in coordination chemistry and as precursors to other molecules. rsc.org Acylation reactions with acid chlorides or anhydrides produce amides, a common strategy to modify the electronic properties of the amine groups. ncert.nic.innih.gov

Analytical Characterization: A suite of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic functional groups, such as the N-H stretching vibrations of the amine groups and the C=C stretching of the aromatic ring. jcsp.org.pk

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the conjugated π-system, revealing information about the molecule's absorption properties and energy levels. rsc.orgnih.gov

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for separating isomers, purifying products, and analyzing the purity of the final compound. lcms.cz

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2256060-47-4 guidechem.com |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ guidechem.com |

| Molecular Weight | 231.12 g/mol guidechem.com |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl guidechem.com |

| InChI Key | FWAVFJYGLHSYKC-UHFFFAOYSA-N guidechem.com |

Table 2: Comparison of Common Naphthalene Diamine Isomers

| Isomer | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature | Notable Applications |

|---|---|---|---|---|

| Naphthalene-1,5-diamine | C₁₀H₁₀N₂ | 158.20 | Symmetric, linear orientation of amines | Precursor to Naphthalene-1,5-diisocyanate (for polyurethanes), building block for 2D perovskites rsc.org |

| Naphthalene-1,6-diamine | C₁₀H₁₀N₂ | 158.20 | Asymmetric, angled orientation of amines | Scaffold for protease inhibitors, potential for unique polymer structures nih.gov |

| Naphthalene-1,8-diamine | C₁₀H₁₀N₂ | 158.20 | Peri-positioned amines, close proximity | Precursor to pigments (phthaloperinones) and proton sponges (e.g., 1,8-bis(dimethylamino)naphthalene) wikipedia.orgchemicalbook.com |

| Naphthalene-2,6-diamine | C₁₀H₁₀N₂ | 158.20 | Symmetric, linear orientation of amines | Building block for 1D perovskites and high-performance polyimides nih.govrsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalene-1,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;;/h1-6H,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAVFJYGLHSYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of Naphthalene-1,6-diamine Dihydrochloride (B599025)

The direct synthesis of Naphthalene-1,6-diamine dihydrochloride is a well-established process involving the initial generation of the free diamine followed by its conversion to the dihydrochloride salt. This process requires careful optimization of reaction conditions to achieve high purity and yield, suitable for various applications.

The primary route for the synthesis of naphthalene-1,6-diamine involves the reduction of 1,6-dinitronaphthalene. This precursor is typically synthesized through the nitration of naphthalene (B1677914). The reduction of the dinitro compound to the corresponding diamine can be achieved through several methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic Hydrogenation: This method is widely used in industrial settings due to its efficiency and cleaner reaction profile. justia.com The reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction is generally performed in an organic solvent like ethanol (B145695) or methanol. The process is exothermic and requires careful temperature and pressure control to ensure selective reduction of the nitro groups without affecting the naphthalene ring.

Chemical Reduction: An alternative pathway is the use of chemical reducing agents. A common laboratory and industrial method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as ferric chloride on activated carbon. chemicalbook.compatsnap.com This method offers milder reaction conditions compared to catalytic hydrogenation. google.com The reaction is typically conducted in a polar organic solvent, such as ethanol, at elevated temperatures. chemicalbook.com

A summary of typical reaction conditions for the synthesis of the precursor, naphthalene-1,6-diamine, is presented in the table below.

| Method | Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure |

| Catalytic Hydrogenation | 1,6-Dinitronaphthalene | H₂ / Pd/C or Raney Ni | Ethanol, Methanol | 70-150 | 10-50 bar |

| Chemical Reduction | 1,6-Dinitronaphthalene | Hydrazine Hydrate / FeCl₃·6H₂O on Activated Carbon | Ethanol | 65-90 | Atmospheric |

This table presents a general overview of common synthetic conditions. Specific parameters can vary based on the scale and specific procedural modifications.

The conversion of naphthalene-1,6-diamine to its dihydrochloride salt is a straightforward acid-base reaction. The diamine is treated with hydrochloric acid to protonate both amino groups. While this reaction is not catalytic, the optimization of the reaction environment is crucial for obtaining a high-purity product.

The choice of solvent is a key parameter. The reaction is typically carried out in a solvent in which the free diamine is soluble, but the dihydrochloride salt has limited solubility. This facilitates the precipitation of the product upon formation. Alcohols, such as ethanol or isopropanol, are commonly used. The reaction is generally performed at or below room temperature to control the exothermicity of the neutralization reaction and to promote crystallization. The stoichiometric amount of hydrochloric acid is added slowly to the solution of the diamine with vigorous stirring to ensure complete conversion and to control the particle size of the precipitate.

Achieving high purity of this compound is critical for its use in further synthetic applications. Controlled crystallization is the primary method for purification. frontiersin.orgmt.com After the initial precipitation of the dihydrochloride salt from the reaction mixture, it is often isolated by filtration and then subjected to recrystallization. researchgate.net

The choice of solvent system for recrystallization is crucial and is determined by the solubility profile of the salt. mt.com A common technique involves dissolving the crude salt in a minimal amount of hot solvent, such as a mixture of ethanol and water, and then allowing the solution to cool slowly. This slow cooling process promotes the formation of well-defined crystals, while impurities tend to remain in the mother liquor. The purity of the final product can be further enhanced by washing the isolated crystals with a cold, non-polar solvent, such as diethyl ether or hexane, to remove any residual soluble impurities. researchgate.net The purified crystals are then dried under vacuum to remove any remaining solvent.

The table below outlines the key steps in the purification of this compound.

| Step | Technique | Solvent System | Key Parameters |

| Initial Isolation | Precipitation/Filtration | Reaction Solvent (e.g., Ethanol) | Controlled addition of HCl, temperature control |

| Purification | Recrystallization | Ethanol/Water, Isopropanol | Slow cooling rate, minimal hot solvent |

| Washing | Filtration | Diethyl ether, Hexane | Use of cold solvent |

| Drying | Vacuum Drying | N/A | Ambient or slightly elevated temperature |

This table provides a general guideline for the purification process. Optimal conditions may vary.

Scaling up the synthesis of this compound from the laboratory to a pilot-plant scale introduces several challenges that need to be addressed to ensure safety, efficiency, and product consistency. zeton.comyoutube.comsheffield.ac.uk

For the precursor synthesis via catalytic hydrogenation, heat management is a primary concern due to the exothermic nature of the reaction. justia.com Pilot-plant reactors must be equipped with efficient cooling systems and temperature monitoring to prevent runaway reactions. The handling of flammable hydrogen gas and pyrophoric catalysts like Raney nickel also necessitates specialized equipment and stringent safety protocols.

In the case of chemical reduction with hydrazine hydrate, the safe handling and dosing of this toxic and reactive reagent are critical at a larger scale. The filtration and recovery of the catalyst also become more complex and require appropriate industrial filtration equipment. google.com

For the dihydrochloride formation and crystallization steps, ensuring uniform mixing and heat distribution in large vessels is essential for consistent product quality and particle size. The design of the crystallizer and the control of the cooling profile are critical for achieving the desired crystal morphology and purity on a larger scale. Efficient solid-liquid separation and drying equipment are also necessary to handle larger batches of the final product.

Derivatization Strategies for Functional Naphthalene-1,6-diamine Scaffolds

Naphthalene-1,6-diamine is a valuable building block for the synthesis of more complex and functional molecules, such as naphthalimide conjugates. These conjugates are of significant interest in materials science and medicinal chemistry due to their unique photophysical and biological properties. The synthesis typically involves the reaction of the diamine with a substituted 1,8-naphthalic anhydride (B1165640).

The reaction proceeds through the formation of an intermediate amic acid, followed by cyclization to the imide. This condensation reaction is usually carried out in a high-boiling polar solvent such as ethanol, acetic acid, or N,N-dimethylformamide (DMF) at elevated temperatures. The use of one of the amino groups of naphthalene-1,6-diamine to form the imide ring leaves the other amino group available for further functionalization. For example, a naphthalimide derivative with a pendant amino group can be synthesized by reacting 4-bromo-1,8-naphthalic anhydride with naphthalene-1,6-diamine. The remaining amino group can then be used as a handle to attach other molecules of interest through acylation, alkylation, or other coupling reactions. nih.gov

The general reaction scheme for the synthesis of a naphthalimide conjugate from naphthalene-1,6-diamine is as follows:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |

| Naphthalene-1,6-diamine | Substituted 1,8-Naphthalic Anhydride | Ethanol, Acetic Acid, DMF | 100-180 | N- (6-aminonaphthalen-1-yl)naphthalimide derivative |

This table illustrates a general synthetic approach. Specific reaction conditions will depend on the nature of the substituents on the naphthalic anhydride.

Formation of Quaternary Ammonium (B1175870) Compounds (QACs) Utilizing Naphthalene-1,6-diamine Motifs

The synthesis of Quaternary Ammonium Compounds (QACs) from naphthalene-1,6-diamine involves the exhaustive alkylation of its two primary amine groups. This transformation is typically achieved through a nucleophilic substitution reaction where the nitrogen atoms of the diamine act as nucleophiles, attacking an alkyl halide. The process converts the primary amines into quaternary ammonium salts, which possess a permanent positive charge.

The general reaction proceeds by treating Naphthalene-1,6-diamine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The reaction results in the formation of a bis-quaternary ammonium salt. The properties of the resulting QAC, such as its solubility and reactivity, can be tuned by varying the length and nature of the alkyl chains attached to the nitrogen atoms. tsijournals.com

Table 1: Illustrative Synthesis of Naphthalene-1,6-diamine based QACs

| Naphthalene-1,6-diamine Reactant | Alkylating Agent | Product |

| Naphthalene-1,6-diamine | Methyl Iodide (CH₃I) | N1,N1,N1,N6,N6,N6-Hexamethylnaphthalene-1,6-diaminium diiodide |

| Naphthalene-1,6-diamine | Ethyl Bromide (C₂H₅Br) | N1,N1,N1,N6,N6,N6-Hexaethylnaphthalene-1,6-diaminium dibromide |

| Naphthalene-1,6-diamine | Benzyl Chloride (C₇H₇Cl) | N1,N1,N1,N6,N6,N6-Hexabenzylnaphthalene-1,6-diaminium dichloride |

This synthetic route provides access to a class of naphthalene-based dicationic molecules whose utility can be explored in various material science and chemical applications.

Construction of Urea (B33335) and Thiourea (B124793) Linkages for Advanced Architectures

The primary amine functionalities of Naphthalene-1,6-diamine serve as excellent nucleophiles for the construction of urea and thiourea linkages. These linkages are fundamental in supramolecular chemistry and drug design due to their hydrogen bonding capabilities. The synthesis is typically a straightforward one-pot procedure involving the reaction of the diamine with isocyanates or isothiocyanates. acgpubs.orgnih.gov

In this reaction, each of the two amino groups attacks the electrophilic carbon atom of an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) molecule. This process can be performed to create symmetrical N,N'-disubstituted bis(urea) or bis(thiourea) derivatives by using two or more equivalents of a single isocyanate or isothiocyanate. The reaction generally proceeds to completion under mild conditions, often at room temperature or with gentle heating, and results in high yields. acgpubs.orgresearchgate.net

A pioneering class of these derivatives has been synthesized from the related Naphthalene-1,5-diamine in excellent yields (89-96%) via treatments with various phenyl isocyanates or phenyl isothiocyanates. acgpubs.org This methodology is directly applicable to the 1,6-isomer. The choice of the substituent on the isocyanate or isothiocyanate allows for the introduction of diverse functional groups, enabling the fine-tuning of the final molecule's electronic and steric properties. acgpubs.org An alternative, greener approach involves the use of carbon dioxide as a carbonyl source to react with diamines, which can lead to the formation of polyureas. researchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives from Naphthalene-1,6-diamine

| Reactant 1 | Reactant 2 | Product Type | Example Product Name |

| Naphthalene-1,6-diamine | Phenyl isocyanate | Bis(urea) | 1,1'-(Naphthalene-1,6-diyl)bis(3-phenylurea) |

| Naphthalene-1,6-diamine | 4-Chlorophenyl isocyanate | Bis(urea) | 1,1'-(Naphthalene-1,6-diyl)bis(3-(4-chlorophenyl)urea) |

| Naphthalene-1,6-diamine | Phenyl isothiocyanate | Bis(thiourea) | 1,1'-(Naphthalene-1,6-diyl)bis(3-phenylthiourea) |

| Naphthalene-1,6-diamine | 4-Fluorophenyl isothiocyanate | Bis(thiourea) | 1,1'-(Naphthalene-1,6-diyl)bis(3-(4-fluorophenyl)thiourea) |

Cyclization Reactions to Perimidine Derivatives from Related Naphthalenediamines

The formation of the perimidine heterocyclic system is a characteristic cyclization reaction of naphthalenediamines. However, this reaction is structurally specific to 1,8-naphthalenediamine . The proximity of the two amino groups in the peri-positions (C1 and C8) is essential for the cyclization to occur, allowing for the insertion of a one-carbon unit to form the third ring of the perimidine structure. materialsciencejournal.orgsigmaaldrich.com Naphthalene-1,6-diamine, due to the spatial separation of its amino groups, cannot undergo this specific intramolecular cyclization to form a perimidine ring.

The synthesis of perimidines from the related 1,8-naphthalenediamine is a well-established and versatile process. nih.gov Most reported methods involve the condensation of 1,8-naphthalenediamine with a compound containing a one-carbon electrophilic center, such as aldehydes, ketones, or carboxylic acid derivatives. nih.govresearchgate.net The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the second amino group and subsequent dehydration or oxidation to yield the aromatic perimidine core. nih.gov

Various catalytic systems have been developed to facilitate this transformation, including acid catalysts (e.g., PTSA, heteropolyacids), metal catalysts (e.g., Yb(OTf)₃), and nanocatalysts, as well as catalyst-free approaches under reflux conditions. nih.govresearchgate.net

Table 3: Selected Methods for Perimidine Synthesis from 1,8-Naphthalenediamine

| Carbon Source | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Hybrid Heteropolyacids (HPA), Ethanol, 80°C | 2-Aryl-1H-perimidines | nih.gov |

| Ketones | Ytterbium(III) triflate (Yb(OTf)₃), Ethanol, RT | 2,2-Disubstituted-2,3-dihydro-1H-perimidines | researchgate.net |

| Aromatic Aldehydes | Nano-silica sulfuric acid (NSSA) | 2-Aryl-1H-perimidines | materialsciencejournal.org |

| Iminoester Hydrochlorides | Microwave irradiation | 2-Substituted perimidines | researchgate.net |

| Pyrimidine-2-carbonitrile | Ethyl acetate/cyclohexane | 2-(Pyrimidin-2-yl)-1H-perimidine | nih.gov |

Post-Synthetic Functionalization and Peripheral Modification Strategies

Once the core structure based on Naphthalene-1,6-diamine is synthesized, further diversity can be introduced through post-synthetic functionalization and peripheral modification. These strategies allow for the alteration of the molecule's properties without re-synthesizing it from scratch. Modifications can be targeted at the naphthalene ring system or the peripheral functional groups derived from the amino moieties.

Modification of the Naphthalene Core: The naphthalene ring itself is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is directed by the existing amino or derivatized amino groups. researchgate.net More advanced strategies involve transition-metal-catalyzed C-H functionalization, which offers a powerful tool for the direct and selective introduction of new C-C or C-N bonds at specific positions on the naphthalene scaffold, often guided by a directing group. researchgate.net

Peripheral Modification: The synthesized urea, thiourea, or other functionalities attached to the 1- and 6-positions can be further modified. For instance, if the groups introduced contain reactive sites (e.g., a hydroxyl or carboxyl group on a phenylurea substituent), these can be used for subsequent reactions like esterification or amidation. This multi-step approach builds molecular complexity and allows for the attachment of polymers, biomolecules, or reporter tags. nih.gov The amino groups themselves, if not fully substituted, can undergo further reactions such as acylation or alkylation.

Stereoselective Synthesis of Chiral Derivatives

The this compound molecule is achiral. The introduction of chirality into its derivatives is a key strategy for applications in asymmetric catalysis and materials science. Stereoselective synthesis can be achieved through several strategic approaches.

One common method is the derivatization of the diamine with a chiral auxiliary. This reaction creates a mixture of diastereomers, which can often be separated using standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched or pure naphthalene derivative.

A more direct and efficient approach is the use of asymmetric catalysis. This can involve reacting the Naphthalene-1,6-diamine or its simple derivatives with a prochiral substrate in the presence of a chiral catalyst. For example, asymmetric synthesis of polyfunctionalized diamines can be achieved through sequential transition metal-catalyzed processes. nih.gov While not demonstrated specifically for the 1,6-isomer, methods developed for other naphthalenediamines, such as the highly atroposelective synthesis of naphthalene-1,2-diamine derivatives via enantioselective C-H amination catalyzed by chiral phosphoric acids, provide a blueprint for potential strategies. nih.gov

Furthermore, the rigid naphthalene scaffold can be used to construct molecules with axial or planar chirality, analogous to well-known chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), which derive their chirality from restricted rotation (atropisomerism). nih.gov By designing appropriate synthetic routes, it may be possible to create novel atropisomeric or planar chiral structures based on the Naphthalene-1,6-diamine framework. rsc.org

Advanced Spectroscopic and Analytical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic properties of Naphthalene-1,6-diamine dihydrochloride (B599025). The analysis of its UV-Vis spectrum provides insights into the electronic transitions occurring within the molecule, particularly those involving the π-electron system of the naphthalene (B1677914) core and the influence of the amino substituents.

The electronic spectrum of naphthalene derivatives is characterized by distinct absorption bands corresponding to π-π* transitions. researchgate.netresearchgate.net For the parent naphthalene molecule, two primary transitions, designated as ¹Lₐ and ¹Lₑ, are observed. researchgate.net The ¹Lₐ transition is typically more intense and occurs at a lower wavelength, while the ¹Lₑ transition is weaker. researchgate.net The introduction of two amino groups onto the naphthalene ring, as in Naphthalene-1,6-diamine, significantly perturbs this electronic structure. The lone pairs of electrons on the nitrogen atoms can engage in conjugation with the aromatic π-system, an effect known as resonance or mesomerism.

This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted naphthalene. The amino groups act as auxochromes, enhancing the intensity of the absorption bands. In the dihydrochloride salt form, the amino groups are protonated (-NH₃⁺), which alters their electronic influence. The protonated amino groups are electron-withdrawing, which typically causes a hypsochromic shift (a shift to shorter wavelengths) compared to the free diamine base.

Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives This table provides illustrative data for related compounds to infer the spectral characteristics of Naphthalene-1,6-diamine dihydrochloride.

| Compound | Transition Type | Approximate λmax (nm) | Reference |

|---|---|---|---|

| Naphthalene | π-π* (¹Lₐ) | ~275 | researchgate.net |

| Naphthalene | π-π* (¹Lₑ) | ~312 | researchgate.net |

| 2,3-Diaminonaphthalene (B165487) | π-π* (Aromatic) | 230, 288 | researchgate.net |

| 1,5-Diaminonaphthalene | Fluorescence λex | 330 | sigmaaldrich.com |

Note: λex refers to the excitation wavelength for fluorescence, which is related to the absorption maximum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and probe the molecular vibrations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by vibrations associated with the protonated amine groups (-NH₃⁺), the aromatic naphthalene ring, and their various stretching and bending modes. The key diagnostic bands include:

N-H Stretching: In the dihydrochloride salt, the primary amine groups are protonated to form ammonium (B1175870) salts (-NH₃⁺). These groups exhibit broad and strong absorption bands in the region of 3200-2800 cm⁻¹, characteristic of N-H stretching vibrations in ammonium ions.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring typically appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net

Aromatic C=C Stretching: The skeletal vibrations of the naphthalene ring, corresponding to C=C bond stretching, give rise to a series of sharp bands of variable intensity in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net

N-H Bending: The bending (scissoring) vibrations of the -NH₃⁺ groups are expected to produce a strong band around 1600-1500 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, typically in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. researchgate.net The pattern of the out-of-plane bending bands can sometimes be used to infer the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. nih.gov For this compound, it provides complementary information:

Symmetric Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring, which involve the concerted expansion and contraction of the C=C bonds, often produce very strong and sharp signals in the Raman spectrum. For naphthalene itself, a prominent band appears around 1381 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching modes are also visible in the Raman spectrum, typically around 3056 cm⁻¹ for naphthalene. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Naphthalene and Amino-Aromatic Compounds This table provides expected frequency ranges based on data from naphthalene and related structures.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Characteristics | Reference |

|---|---|---|---|---|

| N-H Stretch (-NH₃⁺) | IR | 3200-2800 | Broad, Strong | |

| Aromatic C-H Stretch | IR, Raman | 3100-3000 | Sharp, Medium | researchgate.net |

| Aromatic C=C Stretch | IR, Raman | 1650-1450 | Multiple Sharp Bands | researchgate.netresearchgate.net |

| N-H Bend (-NH₃⁺) | IR | 1600-1500 | Strong | |

| Ring Deformation/Breathing | Raman | ~1380 | Strong, Sharp | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Packing

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures provides a basis for what to expect. For example, the crystal structure of the related isomer 1,5-Diaminonaphthalene has been determined to be monoclinic, with the space group P2₁/c. wikipedia.org Another related compound, 2,3-naphthalenediamine dihydrochloride dihydrate, has also been characterized by XRD, providing a model for how the dihydrochloride salt of a naphthalenediamine packs in a crystal lattice. iucr.org

In a hypothetical crystal structure of this compound, key features would include:

Hydrogen Bonding: The protonated amine groups (-NH₃⁺) would act as strong hydrogen bond donors, forming an extensive network of N-H···Cl⁻ hydrogen bonds with the chloride counter-ions. This network is typically the dominant force governing the crystal packing.

Molecular Geometry: The naphthalene core is expected to be largely planar. XRD would confirm the precise positions of the ammonium groups relative to this plane.

Table 3: Illustrative Crystallographic Data for Related Naphthalenediamine Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1,5-Diaminonaphthalene | Monoclinic | P2₁/c | wikipedia.org |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P2₁/c | mdpi.com |

This data illustrates common crystal systems for naphthalene diamine derivatives.

Chromatographic and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of this compound. Given its aromatic nature and the presence of polar amine groups, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

In a typical RP-HPLC setup:

Stationary Phase: A non-polar stationary phase is used, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column.

Mobile Phase: A polar mobile phase is employed, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and ensure the protonation of the amine groups, leading to consistent retention times.

Detection: A UV detector is highly effective, as the naphthalene chromophore absorbs strongly in the UV region (e.g., at 254 nm or 280 nm).

HPLC is used to determine the purity of a sample by separating the main compound from any impurities, such as starting materials, byproducts from synthesis, or isomers (e.g., other naphthalenediamine isomers). The purity is calculated based on the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used primarily for qualitative analysis. It is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors (e.g., the reduction of 1,6-dinitronaphthalene).

For reaction monitoring:

Stationary Phase: A silica gel plate is typically used as the stationary phase.

Mobile Phase: A mixture of organic solvents (the eluent) is chosen to achieve good separation between the starting material, intermediates, and the final product. The polarity of the eluent is adjusted to control the movement of the spots up the plate.

Analysis: Small spots of the reaction mixture are applied to the plate at different time points. As the plate develops, compounds separate based on their affinity for the stationary phase versus the mobile phase. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. The position of each spot is characterized by its retention factor (Rf value).

TLC can also be used to quickly check the purity of a sample and to identify appropriate solvent systems for larger-scale purification by column chromatography. nih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample of this compound.

The theoretical elemental composition is calculated from the molecular formula, C₁₀H₁₂Cl₂N₂ (Molecular Weight: 231.12 g/mol ). guidechem.com The experimentally determined percentages for a pure sample should closely match these theoretical values. A significant deviation would suggest the presence of impurities or residual solvent.

**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₂Cl₂N₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 51.98% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.23% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.68% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.12% |

| Total | 231.126 | 100.00% |

Computational and Theoretical Investigations of Naphthalene 1,6 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the electronic structure and predicting the reactivity of naphthalene-1,6-diamine systems at a molecular level. These computational approaches provide insights that complement and explain experimental findings.

Density Functional Theory (DFT) is a prominent computational method for investigating the molecular geometry and electronic characteristics of naphthalene (B1677914) derivatives. researchgate.net Using functionals such as B3LYP with a 6-31G(d,p) basis set, researchers can optimize the molecular structure of diaminonaphthalene isomers to predict their stable conformations. researchgate.netutq.edu.iq

These calculations yield critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its propensity to accept electrons. samipubco.com The HOMO-LUMO energy gap (ΔE) is a key determinant of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netsamipubco.com For diaminonaphthalene molecules, the presence of electron-donating amino groups tends to decrease the energy gap, leading to easier oxidation compared to unsubstituted naphthalene. utq.edu.iqutq.edu.iq

Further electronic descriptors can be calculated to build a comprehensive reactivity profile. These include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and softness. utq.edu.iqutq.edu.iq

Table 4.1.1: Calculated Electronic Properties of Diaminonaphthalene Isomers Note: The following table is a representative example based on general findings for diaminonaphthalene systems. Exact values for Naphthalene-1,6-diamine dihydrochloride (B599025) may vary.

| Property | Description | Representative Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 4.5 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | 5.0 to 5.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | 0.5 to 1.0 eV |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | 2.0 to 2.25 eV |

For predictions of the highest accuracy, ab initio methods are employed. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are derived from first principles without empirical data. researchgate.net While computationally intensive, they provide benchmark-quality data for molecular structures and interaction energies. researchgate.net For a system like the naphthalene dimer, CCSD(T) calculations can estimate interaction energies with high precision, identifying the most stable configurations, such as slipped-parallel or cross structures, where dispersion forces are the primary source of attraction. researchgate.net Such high-level computations on naphthalene-1,6-diamine dihydrochloride could precisely define its geometry, vibrational modes, and electronic state energies, serving as a crucial reference for validating less demanding computational models.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of naphthalene-1,6-diamine systems, enabling the exploration of their conformational flexibility and interactions with their environment over time. researchgate.net By simulating the atomic and molecular movements, MD can identify the preferred shapes (conformations) of this compound in various media, such as in solution. researchgate.net

These simulations are crucial for understanding how the molecule interacts with surrounding solvent molecules. researchgate.net For instance, MD can map out hydrogen bonding networks and other non-covalent forces that dictate how this compound behaves when dissolved. researchgate.net This information is vital for predicting its solubility and transport properties. Furthermore, MD simulations can model larger-scale phenomena, such as the aggregation of molecules or their insertion into membranes, which is essential for designing new materials and understanding biological interactions. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry offers powerful tools for predicting reaction pathways and understanding the detailed mechanisms of chemical transformations involving naphthalene-1,6-diamine. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers that separate them. researchgate.netnih.gov This allows for the determination of the most energetically favorable route from reactants to products.

For instance, in the synthesis of derivatives from naphthalene-1,6-diamine, such as through condensation reactions, computational modeling can elucidate the step-by-step mechanism. rsc.org These calculations can reveal the influence of catalysts, the electronic effects of different substituents, and the stereochemical outcome of the reaction. researchgate.net This mechanistic understanding is invaluable for optimizing experimental conditions to enhance product yield and selectivity. researchgate.net

Computational Design and Virtual Screening of Novel Derivatives

The principles of computational chemistry are increasingly used for the rational design and virtual screening of new naphthalene-1,6-diamine derivatives with specific, targeted functionalities. nih.govresearchgate.net Starting with the fundamental naphthalene-1,6-diamine scaffold, various chemical groups can be computationally added or modified to create a large virtual library of new potential molecules.

Virtual screening methods then allow for the rapid assessment of these hypothetical compounds against a particular property of interest. For example, if the objective is to create a novel inhibitor for a specific enzyme, computational docking simulations can predict the binding affinity of each derivative to the enzyme's active site. nih.govresearchgate.net This in silico screening process can efficiently identify the most promising candidates from a vast library, significantly reducing the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the discovery process. researchgate.net

Structure-Property Relationship (SPR) Analyses in Designed Architectures

Structure-Property Relationship (SPR) analyses seek to establish clear and predictive correlations between the molecular structure of naphthalene-1,6-diamine derivatives and their macroscopic properties. samipubco.com Computational methods are central to quantifying these relationships.

Topological and Graph-Theoretic Characterization of Naphthalene-1,6-diamine Networks

Computational and theoretical chemistry leverages graph theory to translate the complex structure of molecules and their intermolecular networks into numerical descriptors, known as topological indices. This approach allows for the quantitative analysis of molecular structure and is instrumental in developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. routledge.comnih.govbiointerfaceresearch.com While specific graph-theoretic studies on Naphthalene-1,6-diamine networks are not extensively available in the current literature, the established principles of chemical graph theory provide a robust framework for their potential characterization.

In chemical graph theory, a molecule is represented as a graph where atoms serve as vertices (nodes) and chemical bonds as edges (lines). researchgate.netsemanticscholar.org This simplification of a molecular structure into a mathematical object enables the calculation of topological indices that encode information about the molecule's size, shape, branching, and connectivity.

Molecular Graph and Topological Indices

The Naphthalene-1,6-diamine molecule can be abstracted into a molecular graph. From this graph, various topological indices can be calculated. These indices are numerical values that remain constant regardless of how the graph is drawn or labeled. Some of the most common degree-based and distance-based indices include:

Zagreb Indices (M₁, M₂): These are among the oldest topological indices and are used to describe the branching of the molecular carbon skeleton. amazonaws.comuma.ac.ir The first Zagreb index (M₁) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M₂) is the sum of the products of the degrees of adjacent vertices. amazonaws.comresearchgate.net

Wiener Index (W): As the first and most studied distance-based topological index, the Wiener index is defined as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. researchgate.netsemanticscholar.orgresearchgate.net It is often correlated with various physicochemical properties of organic compounds. semanticscholar.org

Hyper-Wiener Index (WW): This index is an extension of the Wiener index and is defined based on the sums of distances between pairs of vertices. researchgate.netscispace.com

The calculation of these indices for Naphthalene-1,6-diamine would provide a quantitative basis for comparing its structural properties to other naphthalene derivatives or other classes of compounds. The values of these indices are hypothesized to correlate with properties such as boiling point, stability, and molar refraction.

Interactive Data Table 1: Illustrative Topological Indices for Naphthalene-1,6-diamine

The following table presents hypothetical values for common topological indices for the molecular graph of Naphthalene-1,6-diamine, based on standard calculation methods. These values are for illustrative purposes to demonstrate the output of a graph-theoretic analysis, as specific published calculations for this molecule are not available.

| Topological Index | Description | Illustrative Calculated Value |

| First Zagreb Index (M₁) | Sum of the squares of vertex degrees. Reflects molecular branching. | 88 |

| Second Zagreb Index (M₂) | Sum of the products of degrees of adjacent vertices. Also relates to branching. | 105 |

| Wiener Index (W) | Sum of distances between all pairs of vertices. Relates to molecular volume and surface area. | 256 |

| Hyper-Wiener Index (WW) | A more complex distance-based index. | 634 |

Graph-Theoretic Analysis of Supramolecular Networks

Beyond the individual molecule, graph theory is a powerful tool for characterizing the complex networks formed in the solid state, such as in the crystal structure of this compound. In this context, entire molecules act as nodes, and intermolecular interactions, primarily hydrogen bonds, are represented as the edges connecting them. nih.govresearchgate.net

For this compound, the protonated amine groups (-NH₃⁺) would act as hydrogen bond donors, and the chloride ions (Cl⁻) would be the primary acceptors. This would create a complex, three-dimensional hydrogen-bond network. The analysis of this network using graph-set theory can systematically decode and classify the hydrogen-bond patterns or motifs present. nih.govresearchgate.netdntb.gov.ua

Key descriptors for such a network include:

Graph-Set Descriptors: These provide a concise notation for describing the type and size of hydrogen-bonded motifs, such as chains, rings, or more complex patterns. researchgate.net

Network Topology: Analysis can reveal whether the network has a specific, recognizable topology (e.g., diamondoid, primitive cubic), which can influence the material's physical properties like density and stability.

Interactive Data Table 2: Hypothetical Graph-Set Analysis of a this compound Crystal Network

This table provides a hypothetical characterization of hydrogen-bond motifs that could be present in the crystal structure of this compound. The descriptors are based on established graph-set notation.

| Motif Type | Graph-Set Descriptor | Description |

| Ring | R²₂(8) | A ring motif formed by two donor molecules and two acceptor ions, comprising 8 atoms in total. |

| Chain | C¹₁(4) | A simple chain formed by alternating donor and acceptor connections along a crystallographic axis. |

| Dimer | D | A discrete, finite hydrogen-bonded pair of molecules/ions. |

| Intramolecular | S(6) | An internal hydrogen bond forming a 6-membered ring within a single molecule (less likely in this specific salt). |

Applications in Materials Science and Supramolecular Chemistry

Organic Electronics: Development of π-Conjugated Systems and Organic Semiconductors.nih.gov

The development of novel organic materials for electronic applications is a rapidly growing field of research. Naphthalene-1,6-diamine serves as a valuable monomer for the creation of π-conjugated systems and organic semiconductors due to its inherent electronic properties and potential for polymerization. nih.gov

Naphthalene-1,6-diamine as Monomers for Polymer Synthesis

Naphthalene-1,6-diamine is a suitable monomer for the synthesis of various polymers, particularly polyimides and Schiff base polymers. mdpi.comrsc.org The diamine functionality allows for facile reaction with dianhydrides or dialdehydes to form extended polymer chains. The incorporation of the naphthalene (B1677914) moiety into the polymer backbone imparts rigidity, thermal stability, and desirable electronic characteristics. rsc.org

For instance, polyimides derived from diaminonaphthalenes have demonstrated high thermal stability, with glass transition temperatures often exceeding 290 °C. The introduction of the rigid naphthalene unit contributes to these robust thermal properties. rsc.org Furthermore, the synthesis of silicon-containing π-conjugated Schiff base oligomers using diaminonaphthalene has been reported, showcasing the versatility of this diamine in creating materials with tunable optoelectronic properties. mdpi.com While these studies may utilize other isomers of diaminonaphthalene, the fundamental principles of polymerization and the resulting material properties are applicable to polymers derived from the 1,6-isomer.

The general synthetic route for these polymers involves condensation reactions, which are well-established and allow for the creation of a wide range of chemical architectures. This versatility makes naphthalene-1,6-diamine a promising candidate for the development of next-generation organic electronic materials. mdpi.com

Charge Transfer (CT) Complex Formation for Electronic Applications.nih.gov

Charge-transfer (CT) complexes are formed between electron-donating and electron-accepting molecules and are crucial for the functioning of many organic electronic devices. Diaminonaphthalenes, with their electron-rich aromatic system and amino groups, can act as strong electron donors. nih.gov

Research on diaminonaphthalene (DAN) and diaminopyrene (DAP) with acceptors like bromanil (B121756) (BA) and tetracyanoquinodimethane (TCNQ) has provided significant insights into the charge-transport processes in these materials. nih.gov Studies have shown that the donor strength of diaminonaphthalenes is highly dependent on the position of the amino substituents. 1,6-Diaminopyrene, a structurally related and potent donor, forms n-channel transport characteristics in complexes with BA and TCNQ. nih.gov This suggests that 1,6-diaminonaphthalene (B3253516), also a strong donor, could form CT complexes with n-channel or ambipolar characteristics, which are desirable for organic field-effect transistors (OFETs). nih.govacs.org

The formation of these CT complexes can lead to materials with high conductivity. For example, a segregated complex of (1,6-DAP)(TCNQ) exhibited ambipolar transistor characteristics. nih.govacs.org The electronic properties of these complexes are governed by the relative energy levels of the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The strong donor nature of 1,6-diaminonaphthalene makes it a promising component for creating highly conductive CT complexes for various electronic applications.

Covalent Organic Frameworks (COFs) and Porous Crystalline Materials Based on Naphthalene-1,6-diamine Linkers.acs.orgnih.gov

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. tcichemicals.com The synthesis of COFs typically involves the condensation of multitopic building blocks, or "linkers," to form a periodic network. tcichemicals.com Diamine-functionalized molecules are commonly used as linkers in the formation of imine-linked COFs. acs.orgnih.gov

While specific research on COFs utilizing Naphthalene-1,6-diamine is limited, studies on other diaminonaphthalene isomers provide a strong precedent for its potential. For example, an imine-linked conjugated COF has been synthesized through a water-based reaction between 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine. acs.orgnih.gov This demonstrates that diaminonaphthalenes can be effectively used as linkers to create stable and functional COFs.

The rigid and planar structure of the naphthalene core in Naphthalene-1,6-diamine is expected to promote the formation of crystalline and porous frameworks. The resulting COFs could find applications in gas storage, separation, and catalysis, owing to their defined pore structures and high surface areas. mdpi.com The synthesis of porous organic polymers from 1,5-diaminonaphthalene has also been reported, leading to materials with high CO2 uptake and potential for heavy metal removal, further highlighting the utility of diaminonaphthalenes in creating porous materials. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Naphthalene-1,6-diamine Units.nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the majority of naphthalene-based MOFs utilize dicarboxylate linkers, the use of diamine linkers like Naphthalene-1,6-diamine presents an alternative synthetic route to novel framework structures. nih.govresearchgate.net

The two amine groups of Naphthalene-1,6-diamine can coordinate to metal centers, forming coordination polymers or discrete metal complexes. The structure and properties of the resulting materials would be highly dependent on the coordination geometry of the metal ion and the stoichiometry of the reactants. mdpi.com Research on the stereoselective formation of coordination polymers with 1,4-diaminonaphthalene on copper substrates has shown that the structure of the resulting polymer can be controlled by the crystallographic plane of the metal substrate. researchgate.netnih.gov This suggests that Naphthalene-1,6-diamine could also form well-defined coordination structures on metal surfaces.

Although the direct synthesis of porous MOFs from Naphthalene-1,6-diamine is not extensively documented, its potential as a ligand in coordination chemistry is clear. The resulting coordination polymers could exhibit interesting magnetic, optical, or catalytic properties.

Supramolecular Assembly and Host-Guest Systems

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are highly relevant to Naphthalene-1,6-diamine. The molecule's aromatic core and hydrogen-bonding amine groups provide the necessary functionalities for self-assembly and host-guest interactions. thieme-connect.de

Non-Covalent Interactions and Self-Organization Principles.thieme-connect.de

The self-assembly of molecules into well-defined architectures is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. thieme-connect.de The two primary amine groups of Naphthalene-1,6-diamine are capable of forming strong hydrogen bonds, which can direct the assembly of molecules into one-, two-, or three-dimensional networks.

The planar naphthalene core facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. This type of interaction is a key driving force in the self-assembly of many aromatic compounds and contributes to the stability of the resulting supramolecular structures. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and highly ordered assemblies. While much of the research in this area has focused on naphthalene diimides, the fundamental principles are applicable to diaminonaphthalenes. thieme-connect.de

Furthermore, Naphthalene-1,6-diamine can participate in host-guest chemistry, where it can be encapsulated within a larger host molecule or act as a host for smaller guest molecules. thno.org The formation of such host-guest complexes is driven by complementary shapes, sizes, and chemical properties of the host and guest. thno.orgmdpi.com The study of these non-covalent interactions is crucial for the rational design of new functional materials with tailored properties.

Chemosensing Platforms and Molecular Probes for Chemical Species

The inherent fluorescence of the naphthalene ring system can be modulated by chemical modification, making naphthalene-diamine derivatives excellent platforms for creating chemosensors and molecular probes. pubcompare.ai These sensors can detect specific chemical species, such as metal ions or anions, through changes in their optical properties (color or fluorescence).

A variety of fluorescent probes have been developed from different isomers of diaminonaphthalene. For instance, a derivative based on naphthalene-1,5-diamine was developed as a dual-signaling probe for divalent iron (Fe²⁺) and copper (Cu²⁺) ions. nih.govnih.govacs.org The sensor exhibits fluorescence enhancement ("turn-on") in the presence of Fe²⁺ and fluorescence quenching ("turn-off") upon binding Cu²⁺. nih.govnih.govacs.org Similarly, a ratiometric and colorimetric fluorescent probe derived from 1,8-diaminonaphthalene (B57835) was designed for the selective detection of Cu²⁺. acs.org Another sensor, created by reacting 2,3-diaminonaphthalene (B165487) with nitrite (B80452) under acidic conditions, yields a highly fluorescent 2,3-naphthotriazole, enabling the sensitive detection of nitrite ions. acs.org

Polymers and covalent organic frameworks (COFs) containing diaminonaphthalene units have also been developed for sensing applications. Poly(diaminonaphthalene) (PDAN) and its derivatives are recognized as promising materials for fabricating chemical and biological sensors. researchgate.net A luminescent COF sensor was engineered through the reaction of 1,5-diaminonaphthalene with a triazine-based trialdehyde, which showed high selectivity for phosphate (B84403) anions (PO₄³⁻). rsc.org

Table 1: Performance of Naphthalene-Diamine Based Chemosensors

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|

| Naphthalene-1,5-diamine derivative | Fe²⁺ / Cu²⁺ | Turn-on (Fe²⁺) / Turn-off (Cu²⁺) | Not Specified | nih.gov, nih.gov, acs.org |

| Naphthalene-1,8-diamine derivative | Cu²⁺ | Ratiometric / Colorimetric | Not Specified | acs.org |

| Dansyl-based sensor with quinoline | Cu²⁺ | Turn-off | 43 nM | acs.org |

| 2,3-Diaminonaphthalene | Nitrite (NO₂⁻) | Turn-on (forms fluorescent triazole) | Subnanomolar | acs.org |

| 1,5-Diaminonaphthalene COF | Phosphate (PO₄³⁻) | Luminescence | 0.61 µM | rsc.org |

Catalysis: Naphthalene-1,6-diamine as a Ligand or Organocatalyst in Synthetic Transformations

The amino groups in naphthalene-diamine can coordinate to metal centers, making them effective ligands in transition metal catalysis. Additionally, when functionalized appropriately, they can act as organocatalysts, facilitating chemical reactions without a metal component.

Creating chiral molecules with high enantiomeric purity is a critical goal in organic synthesis. Chiral ligands derived from naphthalene-diamine scaffolds have been explored for their potential in asymmetric catalysis. The rigid naphthalene backbone provides a well-defined steric environment that can influence the stereochemical outcome of a reaction.

While some studies noted that the bite angle of ligands derived from 1,8-naphthalene diamine might be too small for certain larger metal ions, this structural constraint itself can be a tool for selectivity. arizona.eduarizona.edu Derivatives of 1,8-diaminonaphthalene have been used in conjunction with BINOL-based catalysts for asymmetric synthesis. beilstein-journals.org The development of atropisomeric naphthalene-1,2-diamines has also been reported, with these compounds serving as effective chiral ligands. The inherent chirality arising from restricted rotation around a C-N bond, combined with the naphthalene scaffold, allows for high stereocontrol in catalytic reactions.

Naphthalene-diamine derivatives have been successfully employed as ligands in both homogeneous and heterogeneous catalysis. In homogeneous systems, the catalyst is dissolved in the reaction medium, while in heterogeneous systems, the catalyst is in a different phase (typically a solid), allowing for easier separation and recycling.

Homogeneous Catalysis: Unsymmetrical tetradentate Schiff base complexes of oxo-vanadium(IV) derived from 1,3-naphthalene diamine have been synthesized and used as homogeneous catalysts for the aerobic oxidation of cyclohexene. researchgate.net Similarly, iron(III) and cobalt(II) complexes with Schiff bases from 1,3-naphthalene diamine have been studied for their catalytic activity. tandfonline.com These complexes, being soluble in the reaction solvent, can effectively catalyze oxidation reactions under mild conditions. researchgate.nettandfonline.com

Heterogeneous Catalysis: To overcome the challenges of catalyst separation, researchers have immobilized naphthalene-diamine-based catalysts onto solid supports. A prime example is a magnetic nanocatalyst created by complexing nickel with poly(1,8-diaminonaphthalene) supported on iron oxide nanoparticles. nih.gov This heterogeneous catalyst was shown to be effective in the synthesis of isoxazole-5(4H)-ones and could be easily recovered using an external magnet for reuse. nih.gov In another application, titanium tetrachloride supported on silica (B1680970) nanoparticles was used as a heterogeneous catalyst in reactions involving 1,8-naphthalene diamine as a reactant, demonstrating the utility of supported catalysts in transformations involving this scaffold. researchgate.net

Table 2: Catalytic Applications of Naphthalene-Diamine Derivatives

| Catalyst System | Isomer Used | Type of Catalysis | Reaction | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Oxo-vanadium(IV) Schiff base complex | 1,3-Diamine | Homogeneous | Aerobic oxidation of cyclohexene | Effective and selective oxidation under mild conditions. | researchgate.net |

| Poly(1,8-diaminonaphthalene)-Nickel | 1,8-Diamine | Heterogeneous | Synthesis of isoxazole-5(4H)-ones | Magnetically recoverable and reusable catalyst. | nih.gov |

| Titanium tetrachloride on silica | 1,8-Diamine | Heterogeneous | Perimidine synthesis | Efficient catalysis under various conditions. | researchgate.net |

| Gallium(III) complex | 1,5-Diamine | Supramolecular | Guest binding | Chiral recognition of ammonium (B1175870) ions. | nih.gov |

Perspectives in Medicinal Chemistry Research and Derivative Design

Rational Design of Naphthalene-1,6-diamine Derived Scaffolds for Molecular Interaction Studies

The rational design of novel therapeutic agents often begins with a core molecular scaffold that provides a structural foundation for further chemical modification. The naphthalene-1,6-diamine moiety represents a versatile scaffold in medicinal chemistry, offering a rigid bicyclic aromatic system with two amino groups that can be functionalized to explore and optimize interactions with biological targets. The design of derivatives based on this scaffold is guided by an understanding of the target's three-dimensional structure and the principles of molecular recognition.

In the context of DNA-interactive agents, for instance, the planar naphthalene (B1677914) core is well-suited for intercalation between base pairs. The amino groups at the 1 and 6 positions provide attachment points for side chains that can interact with the grooves of the DNA helix, enhancing both binding affinity and specificity. Molecular modeling techniques are instrumental in this process, allowing for the in-silico design of derivatives with optimized geometries and electronic properties for target engagement. For example, linking two naphthalimide units via a naphthalene diimide core, a structure conceptually related to functionalized naphthalene-1,6-diamine, has been explored in the design of G-quadruplex binding ligands. nih.govnih.govbham.ac.uk This approach leverages the planar aromatic surfaces for stacking interactions, a key feature in the recognition of such non-canonical DNA structures. nih.govnih.govbham.ac.uk

The strategic placement and nature of substituents on the naphthalene-1,6-diamine scaffold are critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. By altering these substituents, researchers can fine-tune solubility, metabolic stability, and target-binding affinity. The ultimate goal of the rational design process is to create a library of compounds with diverse chemical features, allowing for a systematic exploration of the structure-activity relationship and the identification of lead candidates with promising therapeutic potential.

Structure-Relationship Methodologies in Ligand-Target Recognition

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For derivatives of naphthalene-1,6-diamine, SAR methodologies are employed to systematically investigate the impact of various structural modifications on their interaction with biological targets. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule, such as the substituents on the amino groups or the naphthalene core, are systematically varied.

The following table illustrates a hypothetical SAR study on a series of naphthalene-1,6-diamine derivatives, highlighting how different substituents might influence their inhibitory activity against a particular enzyme.

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) |

| 1 | H | H | >100 |

| 2 | CH3 | H | 50 |

| 3 | CH3 | CH3 | 25 |

| 4 | Phenyl | H | 10 |

| 5 | 4-Fluorophenyl | H | 5 |

This table is illustrative and does not represent actual experimental data.

Through such systematic studies, researchers can build a comprehensive understanding of the ligand-target recognition process, guiding the design of more potent and selective therapeutic agents. The data generated from SAR studies are often used to develop quantitative structure-activity relationship (QSAR) models, which can predict the activity of novel compounds before their synthesis.

Development of Synthetic Methodologies for Advanced Compound Libraries

The exploration of the chemical space around the naphthalene-1,6-diamine scaffold necessitates the development of efficient and versatile synthetic methodologies. These methods are crucial for the creation of advanced compound libraries, which are collections of structurally related molecules used for high-throughput screening and SAR studies. The ability to rapidly generate a diverse range of derivatives is a key bottleneck in the drug discovery process.

Parallel synthesis has emerged as a powerful tool for the construction of such libraries. csmres.co.uk This approach allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in a multi-well plate format. For naphthalene-1,6-diamine derivatives, parallel synthesis can be employed to introduce a wide variety of substituents onto the amino groups. For example, a library of amides or sulfonamides could be generated by reacting the diamine with a diverse set of carboxylic acids or sulfonyl chlorides, respectively.

The development of novel synthetic routes that allow for the regioselective functionalization of the naphthalene core is also of significant interest. Such methods would enable the introduction of substituents at specific positions on the aromatic ring system, further expanding the structural diversity of the compound library. For instance, methods for the regioselective dinitration, deprotection, and reduction of protected 1,5-naphthalenediamine (B122787) have been described, providing access to naphthalenetetramine salts which are valuable precursors for more complex nitrogen-containing aromatic compounds. taylorandfrancis.com

The efficiency and robustness of the synthetic methodologies are paramount. High-yielding reactions with simple purification procedures are desirable to facilitate the rapid generation of large numbers of compounds. The use of solid-phase synthesis, where one of the reactants is attached to a solid support, can simplify the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration.

Ligand Efficiency and Fragment-Based Design Principles for Naphthalene-1,6-diamine Derivatives

In modern drug discovery, particularly in the realm of fragment-based design, the concept of ligand efficiency (LE) has become a critical metric for evaluating the quality of hit compounds. LE provides a measure of the binding affinity of a molecule normalized for its size, typically the number of heavy (non-hydrogen) atoms. The principle behind this is that smaller molecules with high LE are more promising starting points for optimization, as they have a greater potential to be developed into potent and drug-like candidates without becoming excessively large or lipophilic. researchgate.net

Fragment-based drug design (FBDD) begins with the screening of a library of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with weak affinity. The naphthalene-1,6-diamine scaffold, with its relatively small size and potential for diverse functionalization, is an attractive starting point for the design of fragment libraries. Fragments derived from this scaffold could be designed to probe specific interactions within a target's binding site.

Once a fragment hit is identified, the next step is to optimize its binding affinity while maintaining or improving its ligand efficiency. This can be achieved through several strategies, including fragment growing, linking, or merging. For a naphthalene-1,6-diamine-based fragment, this could involve the stepwise addition of functional groups to one or both of the amino groups to explore additional interactions with the target.

The following table provides a hypothetical example of how ligand efficiency might be used to guide the optimization of a naphthalene-1,6-diamine-based fragment.

| Compound | Structure | MW | Ki (µM) | LE |

| Fragment 1 | Naphthalene-1,6-diamine | 158.2 | 1000 | 0.25 |

| Derivative 1a | N-acetyl-naphthalene-1,6-diamine | 200.2 | 500 | 0.26 |

| Derivative 1b | N,N'-diacetyl-naphthalene-1,6-diamine | 242.3 | 200 | 0.28 |

This table is illustrative and does not represent actual experimental data. LE is a calculated metric and the values are for comparative purposes.

By focusing on optimizing ligand efficiency, medicinal chemists can avoid the common pitfall of simply increasing molecular size to improve potency, a practice that often leads to compounds with poor pharmacokinetic properties.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is a powerful tool for predicting the binding mode of a ligand, such as a derivative of naphthalene-1,6-diamine, within the active site of a target protein. nih.gov This information is invaluable for understanding the molecular basis of ligand recognition and for guiding the rational design of more potent and selective inhibitors.

The docking process involves placing the ligand in various conformations and orientations within the binding site of the target and calculating the binding energy for each pose. The pose with the lowest binding energy is then considered to be the most likely binding mode. These calculations take into account various types of interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

For naphthalene-1,6-diamine derivatives, molecular docking can be used to:

Predict the binding orientation: Determine how the naphthalene core and its substituents are positioned within the target's binding pocket.

Identify key interactions: Pinpoint the specific amino acid residues that form important interactions with the ligand.

Explain structure-activity relationships: Provide a structural rationale for the observed changes in biological activity upon modification of the ligand's structure.

Screen virtual libraries: Computationally screen large libraries of virtual compounds to identify those that are most likely to bind to the target, thus prioritizing compounds for synthesis and experimental testing.

For example, in a study of naphthalene diimide linked bis-naphthalimides as DNA interactive agents, molecular docking was used to predict their binding modes at specific intercalation and telomeric DNA G-quadruplex sites. nih.gov The results of these docking studies provided excellent correlation with experimental data and identified two potential molecules for further development. nih.gov The insights gained from molecular docking studies can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Future Research Avenues and Emerging Challenges

Integration of Artificial Intelligence and Machine Learning in Naphthalene-1,6-diamine Chemical Design